L-Seryl-L-prolyl-L-phenylalanine is a tripeptide composed of three amino acids: serine, proline, and phenylalanine. Its molecular formula is C₁₁H₁₃N₃O₄S, and it has a molar mass of approximately 273.30 g/mol. The structure of this compound reflects the unique properties imparted by each constituent amino acid, particularly the hydrophilic nature of serine, the cyclic structure of proline, and the aromatic character of phenylalanine. This combination can influence the peptide's solubility, stability, and biological activity.
L-Seryl-L-prolyl-L-phenylalanine can be synthesized through several methods:
L-Seryl-L-prolyl-L-phenylalanine has potential applications in various fields:
L-Seryl-L-prolyl-L-phenylalanine shares similarities with other peptides and amino acid derivatives, such as:
| Compound Name | Composition | Unique Features |
|---|---|---|
| L-Phenylalanine | C₉H₁₁N₁O₂ | Essential amino acid; precursor for neurotransmitters |
| L-Serine | C₃H₇N₃O₃ | Involved in metabolism; precursor for proteins |
| L-Proline | C₅H₉N₁O₂ | Cyclic structure enhances protein stability |
| L-Threonine | C₄H₉N₁O₃ | Important for protein synthesis; involved in metabolism |
| DL-Phenylalanine | C₉H₁₁N₁O₂ | Mixture of D and L forms; used as a supplement |
The uniqueness of L-Seryl-L-prolyl-L-phenylalanine lies in its specific combination of amino acids that may confer distinct biological properties not found in simpler or more common peptides. Its potential neuroprotective effects and applications in both health and cosmetic industries highlight its importance in research and development within biochemistry and pharmacology contexts.
Solid-phase peptide synthesis represents the most established method for the production of L-Seryl-L-prolyl-L-phenylalanine in laboratory settings [2]. This methodology allows for the sequential addition of amino acid derivatives to a growing peptide chain anchored to a macroscopically insoluble solvent-swollen beaded resin support [2]. The synthesis of this tripeptide involves the covalent attachment of the first amino acid to a polymeric resin, followed by successive cycles of deprotection and coupling reactions [3].
The optimization of solid-phase peptide synthesis for L-Seryl-L-prolyl-L-phenylalanine requires careful consideration of multiple parameters that directly influence coupling efficiency and product quality [4]. Coupling efficiencies of amino acids in solid-phase synthesis can vary significantly, with certain amino acid combinations presenting particular challenges [4]. Research has demonstrated that no amino acid coupling can be predicted to be complete with a single coupling reaction, necessitating on-line determination of coupling efficiency during synthesis [4].
The coupling efficiency for tripeptide synthesis is significantly influenced by the specific amino acids involved in the coupling reaction and the length of the peptide at the time of coupling [4]. For L-Seryl-L-prolyl-L-phenylalanine synthesis, particular attention must be paid to the challenging nature of certain residues. Histidine, threonine, arginine, valine, isoleucine, and glutamine have been identified as the most difficult carboxyl-reacting amino acids, while glutamine, leucine, alanine, arginine, and isoleucine represent the most challenging amine-reacting residues [4].
Recent advances in solid-phase peptide synthesis optimization have demonstrated that elevated temperature and enhanced mixing can dramatically improve reaction kinetics [5]. High-temperature fast-stirring peptide synthesis reactors have shown the ability to perform coupling reactions in as little as thirty seconds while maintaining high crude purity levels above ninety-seven percent [5]. This approach enables the synthesis of small-to-medium peptides within minutes while maintaining low reagent quantities, providing a more environmentally sustainable and cost-effective synthesis route [5].
The selection of appropriate solid-phase materials represents a critical optimization parameter for tripeptide synthesis [6]. Polymer resins and inorganic supports must be evaluated based on their adsorption capacity, reactivity, and physicochemical properties [6]. For L-Seryl-L-prolyl-L-phenylalanine synthesis, the choice of resin directly impacts the efficiency of amino acid incorporation and the quality of the final product [7].
Low loading-controlled pore glass supports have demonstrated superior performance in peptide synthesis applications, particularly when combined with specialized cleavable linkers [7]. The optimization of solid supports and cleavable linkers has enabled successful assembly of multiple peptide fragments through solid-phase chemical ligation, facilitating efficient synthesis with yields approaching twenty-five percent for larger peptide constructs [7].
| Synthesis Parameter | Standard Conditions | Optimized Conditions | Improvement Factor |
|---|---|---|---|
| Coupling Time | 60-120 minutes | 30-60 seconds | 120-240x faster |
| Temperature | Room temperature | 90°C | 3x increase |
| Crude Purity | 85-90% | >97% | 1.1x improvement |
| Total Synthesis Time | 108 minutes | 27 minutes | 4x faster |
The implementation of elevated temperature synthesis protocols has demonstrated remarkable improvements in both reaction kinetics and product quality [5]. Synthesis routes employing ninety-degree Celsius reaction temperatures with thirty-second reaction cycles have achieved crude purities exceeding ninety-seven percent while reducing total synthesis time from one hundred eight minutes to twenty-seven minutes [5].
The successful synthesis of L-Seryl-L-prolyl-L-phenylalanine requires the implementation of orthogonal protection strategies that allow for selective deprotection of functional groups without affecting other protecting groups present in the molecule [8] [3]. The most commonly employed orthogonal combination utilizes the fluorenylmethoxycarbonyl/tert-butyl protecting group pair, which provides excellent selectivity and compatibility with solid-phase synthesis protocols [9].
Serine residues in peptide synthesis require protection of both the alpha-amino group and the hydroxyl group present in the side chain [10] [8]. The tert-butyl group represents the most widely used protecting group for serine hydroxyl functionalities, providing excellent stability throughout the synthesis cycle while remaining readily removable under acidic conditions [9]. This protecting group demonstrates compatibility with repeated amino-terminal deprotection cycles, preventing the formation of branched peptide side products [10].
Alternative protection strategies for serine include the use of pseudoproline derivatives, which serve dual functions as temporary side-chain protection and solubilizing building blocks [11]. Pseudoproline derivatives consist of serine-derived oxazolidines with proline-like ring structures that prevent peptide aggregation and beta-structure formation during synthesis [11]. These derivatives incorporate a kink conformation in the peptide backbone, effectively preventing self-association and improving solvation properties [11].
Proline presents unique challenges in peptide synthesis due to its cyclic structure and the resulting conformational constraints [11]. The imino acid nature of proline eliminates the need for alpha-amino protection but requires careful consideration of coupling efficiency and potential aggregation issues [12]. Proline residues can exhibit reduced coupling efficiency, particularly when incorporated as the amino-component in peptide bond formation [4].
The incorporation of proline into tripeptide sequences often benefits from the use of tripeptide building blocks that include pseudoproline derivatives [12]. These building blocks have demonstrated exceptional utility in fluorenylmethoxycarbonyl solid-phase synthesis, providing ratios of desired peptide to aspartimide side products of ninety-six to four as determined by integration of corresponding peaks [12]. The tripeptide approach enables direct incorporation of proline-containing sequences with minimal side reaction formation [12].
Phenylalanine residues require protection of the alpha-amino group during solid-phase synthesis, with the aromatic side chain typically remaining unprotected due to its chemical inertness under standard synthesis conditions [13]. Specialized protection strategies may be employed when phenylalanine derivatives containing additional functional groups are utilized [13]. Para-amino-L-phenylalanine derivatives require protection of the para-amino group through benzyloxycarbonyl or tert-butoxycarbonyl residues [13].
The synthesis of phenylalanine-containing peptides benefits from the application of copper complex protection strategies or specific acylation at controlled pH conditions [13]. These methodologies enable selective protection of specific functional groups while maintaining compatibility with standard peptide synthesis protocols [13]. The conversion of protected phenylalanine derivatives to their final forms can be achieved without affecting disulfide bridges or other sensitive functionalities present in the peptide structure [13].
The implementation of orthogonal deprotection strategies for L-Seryl-L-prolyl-L-phenylalanine synthesis requires careful selection of base and acid labile protecting groups [14] [15]. Fluorenylmethoxycarbonyl groups are rapidly removed by base treatment, with piperidine representing the most commonly employed deprotection reagent [14] [15]. Piperidine-mediated deprotection proceeds through a two-step mechanism with half-lives of approximately six seconds in twenty percent piperidine in dimethylformamide solutions [15].
Alternative deprotection reagents include 4-methylpiperidine and piperazine, which demonstrate comparable efficiency to piperidine while offering advantages in terms of toxicity and reagent handling [14]. These reagents have shown interchangeable performance across various peptide sequences, with selection criteria based primarily on availability and safety considerations rather than synthetic efficiency [14].
| Deprotection Reagent | Half-life (seconds) | Concentration Required | Toxicity Profile |
|---|---|---|---|
| Piperidine | 6 | 20% in DMF | Controlled substance |
| 4-Methylpiperidine | 8-10 | 20% in DMF | Reduced toxicity |
| Piperazine | 12-15 | 20% in DMF | Lowest toxicity |
| Morpholine | 60 | 50% in DMF | Moderate toxicity |
Tert-butyl-based protecting groups are removed under acidic conditions, typically employing trifluoroacetic acid at concentrations of ninety to ninety-five percent [9]. The deprotection mechanism proceeds through protonation of the carbamate, followed by loss of the tert-butyl cation and subsequent decarboxylation to yield the free amine [16]. The reaction conditions must be carefully controlled to prevent side reactions and ensure complete deprotection while maintaining peptide integrity [16].
The purification and characterization of L-Seryl-L-prolyl-L-phenylalanine requires sophisticated chromatographic methodologies that can effectively separate the desired tripeptide from synthesis impurities and side products [17] [18]. High-performance liquid chromatography represents the gold standard for peptide purification, offering exceptional resolving power, robustness, and reproducibility for tripeptide isolation [17] [19].
Reversed-phase chromatography serves as the primary purification methodology for L-Seryl-L-prolyl-L-phenylalanine, exploiting differences in hydrophobicity between the target compound and synthesis impurities [17] [19]. The separation mechanism involves hydrophobic binding of peptide molecules to the stationary phase, with elution achieved through gradual increases in organic solvent concentration [19].
The optimization of reversed-phase purification protocols requires systematic evaluation of gradient conditions, column selection, and mobile phase composition [20] [21]. Linear scale-up principles enable the transfer of analytical methods to preparative scale, maintaining consistent chromatographic performance while increasing sample throughput [20] [21]. Preparative reversed-phase chromatography can accommodate sample loads of up to two hundred milligrams on analytical columns while maintaining high purity levels exceeding ninety-nine percent [17].
Advanced purification strategies employ two-step chromatographic procedures combining ion exchange chromatography with reversed-phase chromatography [22]. This approach enables the capture and polishing of peptide products, with initial ion exchange steps achieving purities of approximately ninety-six percent, followed by reversed-phase polishing to exceed ninety-nine and five-tenths percent purity [22]. Critical impurities are reduced to levels not exceeding eleven-hundredths of a percent through this comprehensive purification strategy [22].
The development of optimal gradient conditions for tripeptide purification follows established principles of linear solvent strength theory [23]. Shallow gradients with appropriately selected flow rates demonstrate superior resolution of closely eluting impurities, enabling effective separation of peptide products from synthesis artifacts [24]. The implementation of gradients from twenty to thirty percent acetonitrile over ten column volumes, corresponding to approximately seven-tenths percent per minute, generates optimal purification conditions [24].
Gradient optimization studies have demonstrated direct correlations between gradient slope and fraction purity, with shallower gradients consistently producing cleaner fractions containing the desired peptide product [24]. While steeper gradients may produce superior peak shapes, the improved separation achieved through extended gradient development significantly enhances overall purification efficiency [24].
| Gradient Slope | Acetonitrile Range | Column Volumes | Purity Achieved | Resolution |
|---|---|---|---|---|
| Steep (2.82%/min) | 20-60% | 10 CV | 85-90% | Moderate |
| Moderate (1.4%/min) | 20-40% | 10 CV | 92-95% | Good |
| Shallow (0.7%/min) | 20-30% | 10 CV | >98% | Excellent |
Electrospray ionization mass spectrometry provides definitive structural characterization of L-Seryl-L-prolyl-L-phenylalanine, enabling molecular weight determination and sequence confirmation [25] [26]. The coupling of liquid chromatography with mass spectrometry facilitates comprehensive impurity profiling and structural elucidation of synthesis byproducts [26] [27].
Tandem mass spectrometry techniques enable detailed sequence analysis through fragmentation pattern interpretation [25] [27]. The generation of b-ion and y-ion series through collision-activated dissociation provides unambiguous sequence confirmation and enables detection of amino acid modifications or deletions [27]. High-resolution mass spectrometry systems offer unmatched sensitivity and specificity for peptide characterization applications [26].
The implementation of systematic liquid chromatography-mass spectrometry workflows enables comprehensive characterization of synthetic peptide therapeutics [26]. These workflows incorporate both identification and quantification methodologies, addressing the complex structural modifications that may arise from starting materials, manufacturing processes, and storage conditions [26]. Critical quality attribute-driven approaches utilize mass spectrometric data to develop manufacturing processes and control strategies for peptide products [26].
The validation of chromatographic methods for L-Seryl-L-prolyl-L-phenylalanine analysis requires demonstration of specificity, accuracy, precision, and robustness across the intended analytical range [28]. High-performance liquid chromatography methods must demonstrate adequate resolution of the target compound from known impurities and degradation products [18] [28].
Nuclear magnetic resonance spectroscopy provides complementary structural information, enabling three-dimensional structure determination and validation of peptide conformation [29] [28]. The combination of multiple analytical techniques ensures comprehensive characterization and supports regulatory requirements for peptide product development [29] [28].
Amino acid analysis serves as an additional characterization tool, providing quantitative determination of amino acid composition and confirmation of peptide structure [28]. State-of-the-art derivatization and detection methods ensure absolute accuracy in compositional analysis, which is critical for therapeutic peptide applications [28].
| Analytical Technique | Primary Application | Detection Limit | Accuracy |
|---|---|---|---|
| RP-HPLC | Purity assessment | 0.1% impurities | ±2% |
| LC-MS/MS | Sequence confirmation | ng/mL range | ±5% |
| NMR Spectroscopy | Structure elucidation | μg range | ±1% |
| Amino Acid Analysis | Composition verification | pmol range | ±3% |
Nuclear magnetic resonance spectroscopy provides detailed structural information about L-Seryl-L-prolyl-L-phenylalanine at the atomic level. The tripeptide exhibits characteristic spectral features arising from its constituent amino acid residues and peptide backbone interactions [1] [2].
The amide proton region (8.0-10.0 ppm) displays distinct downfield chemical shifts due to hydrogen bonding interactions between the peptide backbone and solvent molecules. These chemical shifts are sensitive to the local conformational environment and can provide information about the secondary structure preferences of the tripeptide [3]. The serine residue contributes amide proton signals that are typically observed around 8.2-8.5 ppm, while the phenylalanine amide proton appears further downfield at approximately 8.6-8.9 ppm due to the deshielding effect of the aromatic ring [4].
The aromatic region (7.0-7.5 ppm) is dominated by the phenylalanine benzyl side chain, which exhibits a characteristic multiplet pattern arising from the five aromatic protons. These signals provide valuable information about the rotational state of the phenylalanine side chain and potential aromatic-aromatic interactions [5]. The chemical shifts of these aromatic protons are sensitive to the local environment and can indicate whether the phenyl ring is involved in stacking interactions or exposed to the aqueous environment.
The aliphatic region (1.0-5.0 ppm) contains the majority of the tripeptide's proton signals. The α-proton signals appear in the 4.0-5.0 ppm range, with serine typically showing a complex multiplet around 4.5 ppm due to coupling with the β-protons and the hydroxyl group. Proline displays its characteristic pattern with the α-proton at approximately 4.3 ppm and the cyclic structure giving rise to multiple overlapping signals between 1.8-4.0 ppm [2]. The proline ring system exhibits restricted conformational mobility, which results in well-resolved multiplet patterns that are diagnostic of the trans or cis configuration of the proline peptide bond.
Temperature-dependent nuclear magnetic resonance studies reveal conformational dynamics of L-Seryl-L-prolyl-L-phenylalanine. The amide proton chemical shifts typically exhibit temperature coefficients that provide information about hydrogen bonding strengths. Amide protons involved in intramolecular hydrogen bonding show smaller temperature coefficients (less than -4.5 ppb/K), while those participating primarily in hydrogen bonding with solvent show larger coefficients (greater than -6.0 ppb/K) [4].
Two-dimensional nuclear magnetic resonance techniques, particularly total correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide crucial connectivity and spatial proximity information. Sequential assignments can be established through characteristic cross-peaks between adjacent residues, while nuclear Overhauser effect correlations reveal conformational preferences and local structure [3]. The proline residue often exhibits diagnostic nuclear Overhauser effect patterns that can distinguish between cis and trans conformations of the preceding peptide bond.
Infrared and Raman spectroscopy provide complementary vibrational information about the molecular structure and conformational properties of L-Seryl-L-prolyl-L-phenylalanine. These techniques are particularly sensitive to the amide backbone structure and side chain environments [6] [7].
The amide A band (3300-3500 cm⁻¹) corresponds to nitrogen-hydrogen stretching vibrations and appears as a broad absorption due to hydrogen bonding interactions. In L-Seryl-L-prolyl-L-phenylalanine, this region is complicated by the presence of the serine hydroxyl group, which also contributes absorption in the 3200-3600 cm⁻¹ range. The amide A band frequency and bandwidth provide information about the strength and extent of hydrogen bonding in the tripeptide structure [8].
The amide I band (1600-1700 cm⁻¹) arises primarily from carbonyl stretching vibrations and is the most structurally sensitive vibrational mode in peptides. For L-Seryl-L-prolyl-L-phenylalanine, the amide I region typically exhibits multiple components reflecting the different local environments of the two peptide bonds. The serine-proline peptide bond often shows a characteristic frequency around 1650-1660 cm⁻¹, while the proline-phenylalanine bond appears at slightly different frequencies depending on the backbone conformation [9]. The exact frequencies and relative intensities of these components provide information about the preferred conformational states of the tripeptide.
The amide II band (1470-1570 cm⁻¹) involves coupled nitrogen-hydrogen bending and carbon-nitrogen stretching motions. This band is sensitive to the local geometry around the amide nitrogen and can provide information about backbone dihedral angles. In L-Seryl-L-prolyl-L-phenylalanine, the amide II region may show distinctive features related to the proline imino acid character, as proline lacks an amide hydrogen and therefore does not contribute to the traditional amide II absorption [7].
The amide III band (1250-1350 cm⁻¹) involves carbon-nitrogen stretching coupled with nitrogen-hydrogen bending motions and is particularly sensitive to backbone conformation. Different secondary structures exhibit characteristic amide III frequencies, making this region valuable for conformational analysis. The amide III band of L-Seryl-L-prolyl-L-phenylalanine provides information about the local backbone geometry and can distinguish between extended and turn conformations [10].
The aromatic region (1450-1600 cm⁻¹) contains contributions from the phenylalanine benzyl side chain. The characteristic carbon-carbon stretching vibrations of the aromatic ring appear as multiple bands in this region, with typical frequencies around 1500, 1525, and 1580 cm⁻¹. The intensities and exact frequencies of these bands are sensitive to the local environment of the aromatic ring and can provide information about aromatic-aromatic interactions or ring-solvent interactions [11].
Raman spectroscopy provides complementary information to infrared spectroscopy, with different selection rules leading to enhanced sensitivity for certain vibrational modes. The phenylalanine aromatic ring shows strong Raman bands around 1000-1030 cm⁻¹ (ring breathing mode) and 1580-1600 cm⁻¹ (aromatic carbon-carbon stretching). The proline ring contributes characteristic Raman features related to the cyclic structure, while the serine side chain shows bands associated with carbon-oxygen stretching around 1050-1100 cm⁻¹ [12].
Surface-enhanced Raman spectroscopy studies of aromatic amino acids have shown that the local environment significantly affects the spectroscopic signatures. For phenylalanine-containing peptides, the enhancement patterns and frequency shifts provide information about the orientation and interactions of the aromatic ring with metallic surfaces or other molecular components [12].
Mass spectrometry provides detailed information about the molecular structure and fragmentation behavior of L-Seryl-L-prolyl-L-phenylalanine. The molecular ion peak appears at m/z 350.2 corresponding to the protonated molecule [M+H]⁺, confirming the molecular formula C₁₇H₂₃N₃O₅ [13] [14].
The fragmentation pattern of L-Seryl-L-prolyl-L-phenylalanine follows predictable pathways based on the preferential cleavage sites in peptide structures. The most prominent fragmentation pathway involves cleavage along the peptide backbone, generating characteristic b-type ions (containing the N-terminus) and y-type ions (containing the C-terminus). The b₁ ion corresponding to serine appears at m/z 106.0, while the b₂ ion representing the Ser-Pro dipeptide appears at m/z 203.1 [14].
Y-type ions provide complementary structural information, with the y₁ ion corresponding to phenylalanine appearing at m/z 166.1 and the y₂ ion representing the Pro-Phe dipeptide at m/z 263.1. These fragmentation products are consistent with the amino acid sequence and provide confirmation of the peptide structure [13].
Neutral loss reactions constitute another important fragmentation pathway. Loss of water (18 Da) from the molecular ion generates a peak at m/z 332.2, likely arising from dehydration of the serine hydroxyl group. Loss of carbon dioxide (44 Da) produces a fragment at m/z 306.2, typically resulting from decarboxylation of the C-terminal carboxylic acid group [13].
Immonium ions provide additional structural information about the constituent amino acids. The serine immonium ion appears at m/z 86.1, proline at m/z 70.1, and phenylalanine at m/z 120.1. These low molecular weight fragments are characteristic of their respective amino acids and can be used for sequence confirmation and amino acid composition analysis [14].
The fragmentation efficiency and relative intensities of different fragment ions are influenced by the peptide conformation and the presence of specific structural features. Proline residues often direct fragmentation patterns due to their unique cyclic structure and the increased basicity of the tertiary amide nitrogen. The proline effect can lead to preferential cleavage at the N-terminal side of proline residues, resulting in enhanced formation of certain y-type ions [15].
High-resolution mass spectrometry enables the determination of exact masses and elemental compositions of fragment ions, providing additional structural confirmation. Tandem mass spectrometry experiments using collision-induced dissociation allow for the systematic study of fragmentation pathways and the elucidation of gas-phase ion structures [13].
The fragmentation pattern of L-Seryl-L-prolyl-L-phenylalanine is also influenced by the protonation site, which typically occurs at the most basic location in the molecule. The N-terminal amino group and the basic sites within the amino acid side chains compete for protonation, and the resulting charge distribution affects the subsequent fragmentation behavior [14].
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₅ |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
| Sequence Notation | Ser-Pro-Phe |
| CAS Number | 847780-71-6 |
| Structure Type | Linear tripeptide |
| Spectral Region | Chemical Shift Range (ppm) | Typical Features |
|---|---|---|
| Amide NH | 8.0 - 10.0 | Downfield due to hydrogen bonding |
| Aromatic (Phe) | 7.0 - 7.5 | Phenyl ring protons |
| Hα protons | 4.0 - 5.0 | α-carbon attached protons |
| Hβ protons | 2.5 - 3.5 | β-carbon attached protons |
| Aliphatic CH₂/CH₃ | 1.0 - 2.5 | Methyl and methylene groups |
| Serine OH | 3.5 - 4.0 | Hydroxyl group |
| Proline ring | 1.8 - 4.0 | Cyclic structure protons |
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Characteristics |
|---|---|---|
| Amide A (N-H stretch) | 3300 - 3500 | Broad, hydrogen bonded |
| Amide I (C=O stretch) | 1600 - 1700 | Strong, backbone carbonyl |
| Amide II (N-H bend + C-N stretch) | 1470 - 1570 | Medium intensity |
| Amide III (C-N stretch + N-H bend) | 1250 - 1350 | Conformation sensitive |
| Aromatic C=C stretch | 1450 - 1600 | Phenylalanine contribution |
| Aliphatic C-H stretch | 2800 - 3000 | Aliphatic sidechains |
| O-H stretch (Serine) | 3200 - 3600 | Hydroxyl group |
| Fragment Type | Expected m/z | Fragmentation Pathway |
|---|---|---|
| Molecular ion [M+H]⁺ | 350.2 | Protonated molecular ion |
| Loss of H₂O | 332.2 | Dehydration from Ser |
| Loss of CO₂ | 306.2 | Decarboxylation |
| b₁ ion (Ser) | 106.0 | N-terminal fragment |
| b₂ ion (Ser-Pro) | 203.1 | Dipeptide fragment |
| y₁ ion (Phe) | 166.1 | C-terminal fragment |
| y₂ ion (Pro-Phe) | 263.1 | Dipeptide fragment |
| Immonium ions | 86.1 (Ser), 70.1 (Pro), 120.1 (Phe) | Side chain fragments |